1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

説明

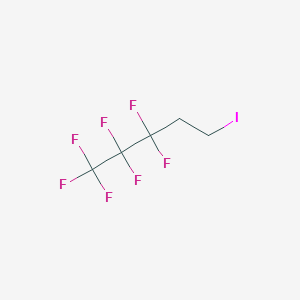

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNRRNKRZXHADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880148 | |

| Record name | 3:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68188-12-5, 1513-88-8 | |

| Record name | Alkyl iodides, C4-20, gamma-omega-perfluoro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068188125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl iodides, C4-20, .gamma.-.omega.-perfluoro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkyl iodides, C4-20, γ-ω-perfluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS: 1513-88-8) for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane, a specialized fluorinated building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, applications, and handling. The structure herein is designed to logically present the core attributes of this reagent, emphasizing the causality behind its utility and the protocols for its effective and safe implementation.

Core Chemical Identity and Physicochemical Profile

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a linear-chain aliphatic compound distinguished by a heavily fluorinated tail and a reactive terminal iodide. This unique structure makes it a valuable intermediate for introducing fluorinated moieties into complex organic molecules. Its identity is formally defined by the Chemical Abstracts Service (CAS) number 1513-88-8.[][2][3]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1513-88-8[][4] |

| Molecular Formula | C₅H₄F₇I[][4] |

| Molecular Weight | 323.98 g/mol [][4] |

| Synonyms | 1H,1H,2H,2H-Perfluoropentyl iodide, 1-Iodo-3,3,4,4,5,5,5-heptafluoropentane[4] |

| InChI Key | TZNRRNKRZXHADL-UHFFFAOYSA-N[4] |

| Canonical SMILES | FC(F)(F)C(F)(F)C(F)(F)CCI |

The physicochemical properties of this compound, summarized below, dictate its handling, purification, and reaction conditions. The high density is characteristic of polyfluorinated and iodinated organics, while its boiling point is suitable for purification via vacuum distillation.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Liquid | [4] |

| Density | 1.926 g/cm³ (at 25 °C) | [4] |

| Boiling Point | 80 °C | [4] |

| Flash Point | 47 °C | [4] |

| Refractive Index | 1.382 | [4] |

| Vapor Pressure | 12.4 mmHg (at 25 °C) | [4] |

| Purity (Typical) | ≥94% (GC) | [5] |

Strategic Synthesis and Purification

While various synthetic routes exist for fluoroalkyl iodides, a prevalent and logical strategy involves the anti-Markovnikov addition of an iodine source across the double bond of a corresponding terminal alkene. This approach is favored because it reliably installs the iodine at the sterically accessible terminal position, which is crucial for its function as a synthetic handle.

Plausible Synthetic Workflow: Radical-Mediated Iodoalkylation

The synthesis can be achieved via the radical addition of hydrogen iodide to 3,3,4,4,5,5,5-heptafluoropent-1-ene. The use of a radical initiator is critical to override the standard electrophilic addition mechanism, which would otherwise place the iodine at the internal carbon (Markovnikov's rule). This ensures the formation of the desired primary iodide.

Caption: Illustrative workflow for the synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane.

Illustrative Experimental Protocol

This protocol is a representative, field-proven methodology for this class of compounds and should be adapted and optimized based on laboratory conditions.

-

Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,3,4,4,5,5,5-heptafluoropent-1-ene (1.0 eq).

-

Reagent Addition: Add a suitable solvent (e.g., cyclohexane) followed by the iodine source (e.g., elemental iodine, 1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting alkene.

-

Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extraction and Drying: Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1,1,1,2,2,3,3-heptafluoro-5-iodopentane as a clear liquid.

-

Validation: The structure and purity of the final product must be confirmed using ¹H NMR, ¹⁹F NMR, and GC-MS analysis. This step is a self-validating system ensuring the integrity of the material for subsequent applications.

Applications in Drug Discovery and Materials Science

The utility of this reagent stems from the combined properties of its two key features: the fluorinated chain and the terminal iodide.

The Strategic Value of Fluorine in Medicinal Chemistry

The incorporation of fluorine or fluorinated groups is a cornerstone of modern drug design.[6] The heptafluoropentyl moiety can significantly alter a parent molecule's pharmacological profile by:

-

Enhancing Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Modulating Lipophilicity: Fluorination increases lipophilicity, which can improve membrane permeability and oral bioavailability.[7]

-

Improving Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with target proteins.[7]

The Carbon-Iodine Bond: A Versatile Synthetic Handle

The terminal C-I bond is the molecule's reactive center. Its relatively low bond energy makes it an excellent leaving group for nucleophilic substitution reactions and a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This allows the heptafluoropentyl group to be precisely installed onto a wide range of molecular scaffolds.

Key Application: Building Block for Protein Degraders

A particularly relevant application is its use as a building block for protein degraders.[5] In the design of Proteolysis-Targeting Chimeras (PROTACs), this reagent can be used to append the fluorinated chain to the E3 ligase ligand or the target protein binder. The fluorinated tail serves to fine-tune the physicochemical properties of the final PROTAC molecule, such as its solubility and cell permeability, which are critical for efficacy.

Caption: Logical flow from the compound's reactive handle to its advanced applications.

Safety, Handling, and Storage Protocols

Due to its irritant properties, proper handling of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is mandatory. The following information is derived from its Globally Harmonized System (GHS) classification.

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [4][8] |

| Hazard Statements | H315: Causes skin irritation.[4][8] H319: Causes serious eye irritation.[4][8] H335: May cause respiratory irritation.[4][8] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P405, P501[4][8][9][10] |

Protocol: Safe Laboratory Handling Workflow

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors, in accordance with P271 (Use only outdoors or in a well-ventilated area).[4][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as stipulated by P280.[4][8][9][10] This includes:

-

Nitrile or neoprene gloves.

-

A flame-resistant lab coat.

-

Chemical safety goggles or a full-face shield.

-

If exposure limits may be exceeded, use a respirator with a type ABEK (EN14387) filter.

-

-

Chemical Handling: Avoid direct contact with skin and eyes.[9][10] In case of skin contact, wash thoroughly with soap and water (P302+P352).[4][8] For eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[4][8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area (P403+P233).[4][8][9] The material should be stored locked up (P405) and away from incompatible materials such as strong oxidizing agents.[4][8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations (P501).[8][9][10]

Conclusion

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is more than a mere chemical; it is a strategic tool for molecular design. Its value is rooted in the predictable reactivity of its carbon-iodine bond and the profound, beneficial influence of its fluorinated chain on the properties of target molecules. For professionals in drug discovery and advanced materials, a thorough understanding of this reagent's properties, synthesis, and safe handling is essential to unlocking its full potential in creating next-generation chemical entities.

References

-

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, min 94% (GC), 1 gram - HDH Chemicals. [Link]

-

The Role of 1-Fluoro-5-iodopentane in Advancing Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane - MilliporeSigma. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. [Link]

- CA2194994C - Process for producing 1,1,1,2,3,3,3-heptafluoropropane - Google P

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 2. 1,1,1,2,2,3,3-HEPTAFLUORO-5-IODOPENTANE | 1513-88-8 [chemicalbook.com]

- 3. xinnuo1.lookchem.com [xinnuo1.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. jelsciences.com [jelsciences.com]

- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Introduction

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS No. 1513-88-8), also known as 1H,1H,2H,2H-perfluoropentyl iodide, is a partially fluorinated organoiodine compound of significant interest in the fields of organic synthesis, materials science, and drug discovery. The presence of a heptafluoropropyl group imparts unique electronic properties and lipophilicity, while the terminal iodine atom serves as a versatile functional handle for a variety of chemical transformations. This guide provides a comprehensive overview of its core physical properties, practical methodologies for their verification, and insights into its chemical stability and reactivity, tailored for researchers, scientists, and professionals in drug development.

The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates.[1] As a key building block, 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane provides a direct route for introducing the valuable -(CH₂)₂-(CF₂)₂-CF₃ group into target molecules. Understanding its physical characteristics is paramount for its effective handling, reaction optimization, and quality control.

Core Physical and Chemical Properties

The fundamental physical properties of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane are summarized below. These values are critical for predicting its behavior in various experimental settings, from reaction solvent selection to purification procedures.

| Property | Value | Source(s) |

| CAS Number | 1513-88-8 | |

| Molecular Formula | C₅H₄F₇I | [2] |

| Molecular Weight | 323.98 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.926 g/cm³ (at 25 °C) | [2] |

| Boiling Point | 80 °C | [2] |

| Flash Point | 47 °C | [2] |

| Refractive Index (n₂₀/D) | 1.382 | [2] |

| Vapor Pressure | 12.4 mmHg (at 25 °C) | [2] |

| Purity (Commercial) | ≥94% (GC) | [3] |

Solubility, Stability, and Handling

Solubility Profile

While specific quantitative solubility data for 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is not extensively published, its structural characteristics provide a strong basis for predicting its behavior. Fluorinated organic compounds are known for their unique miscibility properties, often being both hydrophobic (immiscible with water) and lipophobic (immiscible with some hydrocarbons).[4]

-

Aqueous Solubility : The compound is expected to be insoluble or have very limited solubility in water due to the large, nonpolar fluoroalkyl chain.

-

Organic Solvent Solubility : It is anticipated to be soluble in a range of common organic solvents, particularly ethers, esters, and halogenated solvents. Its miscibility with non-polar hydrocarbon solvents like hexanes may be limited, a common trait of highly fluorinated molecules.

Chemical Stability and Storage

The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy significantly lower than that of C-Br, C-Cl, and C-F bonds.[5] This inherent weakness dictates the stability and handling requirements for 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane.

-

Light Sensitivity : Organo-iodine compounds can be sensitive to light. Photolytic cleavage of the C-I bond can generate radical species and elemental iodine (I₂), often imparting a yellow or brownish tint to the material over time.[5]

-

Thermal Stability : While possessing a defined boiling point, prolonged exposure to high temperatures should be avoided to prevent decomposition.

-

Recommended Storage : For long-term stability, it is imperative to store the compound in a tightly sealed, opaque container (such as an amber glass bottle) in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further mitigate degradation.

Application in Synthesis: Radical Perfluoroalkylation

A primary application of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is as a precursor to the 3,3,4,4,5,5,5-heptafluoropentyl radical. This radical can be generated under thermal or photochemical conditions and readily participates in addition reactions with unsaturated systems like alkenes and alkynes. This provides a powerful method for introducing fluoroalkyl chains into organic molecules.[6][7]

The general workflow for such a reaction is a cornerstone of its utility in synthetic chemistry.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 628-17-1: 1-Iodopentane | CymitQuimica [cymitquimica.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane molecular weight

An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-Iodopentane: Properties, Synthesis, and Applications in Research and Development

Executive Summary

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a fluorinated organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique structure, combining a hydrophilic ethyl iodide group with a lipophilic heptafluoropropyl tail, makes it a versatile building block for introducing fluorinated moieties into larger molecules. This guide provides a comprehensive overview of its core physicochemical properties, discusses logical synthetic pathways, explores its application in advanced research—particularly in drug development—and outlines critical safety and handling protocols. The content herein is intended for researchers, scientists, and professionals who require a deep technical understanding of this compound for laboratory and industrial applications.

Core Molecular Profile and Physicochemical Properties

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, with the CAS Number 1513-88-8, is a halogenated pentane derivative.[1][2] The molecule's structure is characterized by a five-carbon chain where one terminus is fully fluorinated (a perfluoropropyl group) and the other is functionalized with an iodine atom at the 5th position. This distinct segmentation imparts properties valuable in organic synthesis.

Molecular Structure

Caption: 2D representation of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane.

Physicochemical Data Summary

The compound's physical and chemical properties are critical for its application in experimental design, particularly for determining reaction conditions and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄F₇I | [1][2] |

| Molecular Weight | 323.98 g/mol | [1][2][3] |

| CAS Number | 1513-88-8 | [1][2][4] |

| Appearance | Liquid | [1] |

| Density | 1.926 g/cm³ | [1] |

| Boiling Point | 80 °C | [1] |

| Flash Point | 47 °C | [1] |

| Refractive Index | 1.382 | [1] |

| Purity | ≥94% (GC) | |

| Synonyms | 1H,1H,2H,2H-Perfluoropentyl iodide |

Synthesis Pathway and Mechanistic Considerations

A robust synthesis protocol is fundamental for obtaining high-purity 1,1,1,2,2,3,3-heptafluoro-5-iodopentane. While proprietary industrial methods exist, a common and logical laboratory-scale approach involves the free-radical addition of an iodine source to a suitable fluorinated alkene precursor. This method is favored because the reactivity of the C-I bond allows for its use as a versatile synthetic handle.

Proposed Synthetic Workflow: Radical-Initiated Iodination

The synthesis can be logically achieved by reacting 3,3,4,4,5,5,5-heptafluoropent-1-ene with a radical initiator and an iodine source. The rationale for this choice is that the terminal double bond provides a reactive site for the addition of an iodine radical, leading to the desired primary iodide with high regioselectivity, driven by the formation of the more stable secondary radical intermediate.

Caption: Proposed workflow for the synthesis of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Detailed Experimental Protocol (Hypothetical)

-

Vessel Preparation: A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The system is purged with dry nitrogen for 15 minutes.

-

Reagent Charging: The flask is charged with 3,3,4,4,5,5,5-heptafluoropent-1-ene (1 equivalent), iodine (I₂, 1.2 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents). Anhydrous toluene is added as a solvent.

-

Reaction Execution: The mixture is heated to 80-85 °C with vigorous stirring. The reaction is monitored by Gas Chromatography (GC) for the consumption of the starting alkene. The reaction is typically complete within 8-12 hours.

-

Workup: The flask is cooled to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove unreacted iodine, followed by a wash with brine.

-

Extraction and Drying: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 1,1,1,2,2,3,3-heptafluoro-5-iodopentane as a clear liquid. Purity is confirmed by GC and structure is verified by ¹H and ¹⁹F NMR spectroscopy.

Applications in Drug Development and Materials Science

The primary value of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane lies in its role as a versatile synthetic intermediate.[] The C-I bond is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions and a precursor for organometallic reagents.

Role as a Fluorinated Building Block

In drug discovery, the introduction of fluorinated alkyl chains can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound serves as a key reagent for introducing the -(CH₂)₂-(CF₂)₂-CF₃ moiety.

-

Protein Degraders: The compound is classified as a "Protein Degrader Building Block".[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where fluorinated linkers or ligands can modulate cell permeability and pharmacokinetic properties.

-

Surface Modifiers: It can be used to synthesize water-slidable surface modifiers for coating films, leveraging the hydrophobic and oleophobic nature of the fluorinated tail.[]

-

Pesticides: The compound has reported applications in the development of new pesticides.[]

Application Workflow: Heptafluoropentylation of a Phenolic Lead Compound

This workflow illustrates how the title compound can be used to modify a lead compound in a drug discovery program to enhance its properties.

Caption: Workflow for modifying a lead compound using 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Safety, Handling, and Disposal

Proper handling of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is crucial due to its hazardous properties. It is classified as an irritant to the skin, eyes, and respiratory system.[6]

GHS Hazard Information

| Hazard Code | Description | Precautionary Action |

| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[6] |

| H319 | Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] |

| H335 | May cause respiratory irritation | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.[6] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from ignition sources as it is a combustible liquid.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6] Do not allow it to enter the environment.

Conclusion

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a high-value chemical reagent with a well-defined molecular profile. Its utility as a precursor for introducing fluorinated alkyl chains makes it indispensable in modern drug discovery, advanced materials, and specialty chemical synthesis. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- 1,1,1,2,2,3,3-heptafluoro-5-iodopentane - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKtOJtSaM4APF9pCxv5ygUXcf_-h4Dgc8cV3kBX3TtdGixF4KEzgoFwz7NBqlgFIW6JY1qk7spgUk48cEI7O7onVg6LYmR0uqJgxqxUg1chijrSl-NiZDBfZdUUujYDzWDjW6IZ2lvkkWV-ybvCzuulZpSygdA7fRX7RqCQOuAS7s4TwrnBcqXRpCfMRIjdYgM6n5w]

- 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZlDNUHjQtXor_xQeUStK0K_CCVlr9MZgdopYll6PcGm2rijBpZGO7G1lfaZcGCB3UuBJHlFZwojBSVMfDC8D0qx5G_VKrM_GHPOWa4IehOhSE5UMpxI5TtfDOVg6EDubu6M4xVOGUZaGV1kUZk9vPziVg]

- CAS 1513-88-8 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfQXH078_pBR_cIXSr2sIc1bSfDKImfEMLbYp6txknMD7f61_IoDG4R4tCLs6GhS-7MU30cX_LE2ZhwixKPu1xbAkPqATzZeO-K_wA6QO9zYhG0z2gqcvDoaQvtX3pdtD3Gz1p1lUKpBiGKYPWDks07GMA6OsRNAvbN0sO3D9XY9Pqmyu9WojWKz45agvUx6mTQ8f6Qq_h2nLyt2pCyLTB0cYjbZQ=]

- 1, 1, 1, 2, 2, 3, 3-Heptafluoro-5-iodopentane, min 94% (GC), 1 gram - HDH Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvMaYhneLCcnGW1k6GOHKFsDqjBR4m8GO8EwXuC0OpCViP9jzO16BaSPNbPx1vyOHyerEXWyo3-bJ7J42Z71nJ-uNFRl5ePiLhiFs6LIsyA_1Cid9k5d3awHhwxk2vY8tINCZraGUUKuurUj0OJzIz-VgjBCtSlz577LoUVkCeMi9Mm3jagshZbnqott2GUv61G0ONhcENUu_-YaE=]

- 1,1,1,2,2,3,3-heptafluoro-5-iodohexane - Vulcanchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKk6y1bfviDD4sB7Ix19SuF3HgOmB_YzqQv3mwcomQeu0hjIr922iLc_sUSBH1VGnGy3b92TlnxiupAIavkiatcyoAvpK9--ycw8DDr0vErc2ZJ9QtvXPh7r7pu0LIf6fTUOyS8Rf4]

- 1,1,1,2,2,3,3-HEPTAFLUORO-5-IODOPENTANE Safety Data Sheets - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8bc4TtRQSmnA9KFBCYHGZRLNTmC7vfwDgqoxUbOw3iX6H5IX5ywXrjsywuywliW6izusIYi1w8wB2Sm2Lj7Zuxx-xUX0oKFarVNwWBo0B13ntL6tvC8gvXbpiJ3O7RUiVbZaQgBJOJNUMsubcVFAuaEIqU0wecc6ApPCzaY8NURldE0238_hwZOVK]

-

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane - Sigma-Aldrich (duplicate of). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-drP8LLz5LwJMKXxK9e_oXGS8JoiW_XdFvemDCJsHoSjnlDO17Sgw_V9D-88CwlevMfoBp7dJTJB9TsligNHOWjM9NoLS_RRXNU9ILLLmivtuKTVUGXpFrZMxEPIBpyvI50LXaEl3gbqWMabEsx6UIxg=]

- 1,1,1,2,2,3,3-HEPTAFLUORO-5-IODOPENTANE Suppliers - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3YEXUAU6lqSPAaMXyu-mrlHsi3QABwLdCY5VX_Ndx0SIXHMtx-ODRvdV7cJMjt9examuDjDEbdzSihh0rS-ZygJaEd4EAYTpMbE_-FQvn4-C-WY11uwoX6n3oYZ1x3kNzPrdJJzJyJNo63jZiAQt7hzXNBtjGfvJx1g60Q3YA8NJ8uRVVdKx7HcbqWGctVrp3KPs9wDd7jbTcS2WozWIivMHg4w==]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 七氟-5-碘戊烷 technical, ≥94% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 1,1,1,2,2,3,3-HEPTAFLUORO-5-IODOPENTANE, CasNo.1513-88-8 Synova( Tianjin ) Chemical Technology Co,.Ltd(expird) China (Mainland) [xinnuo1.lookchem.com]

- 6. echemi.com [echemi.com]

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane. We will delve into a representative synthesis methodology, rooted in the well-established principles of radical telomerization, and detail the analytical techniques essential for its structural confirmation and purity assessment. The causality behind experimental choices is explained to provide field-proven insights.

Introduction: The Significance of Fluorinated Building Blocks

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS No. 1513-88-8) is a valuable fluorinated building block in organic synthesis.[1][] The incorporation of fluorine atoms into organic molecules is a critical strategy in modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[3] This compound provides a versatile scaffold, featuring a heptafluoropropyl moiety and a reactive terminal iodine atom, making it an ideal starting material for introducing fluorinated chains into more complex molecules, including new chemical entities for pharmaceutical development and specialized polymers.[3][4]

Table 1: Physicochemical Properties of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

| Property | Value | Reference(s) |

| CAS Number | 1513-88-8 | [1][4][5] |

| Molecular Formula | C₅H₄F₇I | [1][4][5] |

| Molecular Weight | 323.98 g/mol | [1][4][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 80 °C | [1] |

| Density | 1.926 g/cm³ | [1] |

| Refractive Index | 1.382 | [1] |

Synthesis via Radical-Initiated Telomerization

The synthesis of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is effectively achieved through a radical telomerization process. This method involves the addition of a perfluoroalkyl iodide (the "telogen") across the double bond of an alkene (the "taxogen").[6][7] In this case, 1-iodoheptafluoropropane serves as the telogen and ethylene as the taxogen. The reaction is initiated by a radical initiator, such as an organic peroxide or an azo compound.

The choice of a radical initiator is critical. Di-tert-butyl peroxide is often selected for reactions at elevated temperatures (e.g., 140 °C) due to its suitable half-life at this temperature, ensuring a steady generation of radicals to propagate the chain reaction.[8] The stoichiometry of the reactants plays a crucial role; an excess of the iodoalkane is typically used to favor the formation of the 1:1 adduct (the desired monoadduct) and minimize the formation of higher-order telomers.[8]

Proposed Synthesis Pathway

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The initiator (e.g., Di-tert-butyl peroxide) thermally decomposes to generate initial radicals.

-

Propagation: These radicals abstract the iodine atom from 1-iodoheptafluoropropane to form a heptafluoropropyl radical. This radical then adds to ethylene, generating a new carbon-centered radical which subsequently abstracts an iodine atom from another molecule of 1-iodoheptafluoropropane to yield the final product and regenerate the heptafluoropropyl radical.

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Proposed radical synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established telomerization methodologies and must be adapted and optimized under appropriate laboratory settings.[8]

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor (e.g., 1 L capacity) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves is charged with 1-iodoheptafluoropropane (e.g., 1.5 mol) and di-tert-butyl peroxide (e.g., 0.02 mol).[8]

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove oxygen, which can inhibit radical reactions.

-

Reactant Introduction: Ethylene gas is introduced into the reactor until a specified pressure is reached. The amount of ethylene can be controlled by monitoring the pressure and temperature.

-

Reaction: The reactor is heated to approximately 140 °C while stirring. The reaction is typically run for several hours (e.g., 5-8 hours), during which the pressure will decrease as the ethylene is consumed.[8]

-

Cooling and Depressurization: After the reaction period, the reactor is cooled to room temperature in an ice bath. Any unreacted ethylene is carefully vented.

-

Work-up and Purification:

-

The crude reaction mixture is transferred to a separatory funnel.

-

It is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent/excess reactant is removed under reduced pressure.

-

The final product is purified by vacuum distillation to yield a clear liquid.[1]

-

Structural Characterization and Validation

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Caption: Overall experimental workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹⁹F, and ¹³C NMR spectra are all highly informative.

-

¹H NMR: The proton spectrum is expected to show two distinct multiplets corresponding to the two methylene (-CH₂-) groups. The -CH₂- group adjacent to the iodine atom (at C5) will be further downfield than the -CH₂- group at C4, which will also show coupling to the adjacent -CF₂- group.

-

¹⁹F NMR: The fluorine spectrum is crucial for confirming the structure of the fluorinated chain. Three distinct signals are expected for the CF₃-, -CF₂-, and -CF₂- groups, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon spectrum will show five signals corresponding to the five carbon atoms in the pentane chain.

Table 2: Predicted NMR Data for 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~3.3 | Triplet of triplets (tt) | -CH₂-I |

| ~2.6 | Triplet of triplets (tt) | -CF₂-CH₂- | |

| ¹⁹F | ~ -81 | Triplet (t) | CF₃- |

| ~ -115 | Quartet (q) | CF₃-CF₂- | |

| ~ -125 | Triplet (t) | -CF₂-CH₂- |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the sample and to confirm its molecular weight.[9] The gas chromatogram of a pure sample should show a single major peak. The mass spectrum will show the molecular ion peak (M⁺) at m/z 324 and characteristic fragmentation patterns, including the loss of an iodine atom ([M-I]⁺) and fragmentation of the fluoroalkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.[10] The spectrum of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is expected to be dominated by strong C-F stretching bands and will also show characteristic C-H stretching and bending frequencies.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Intensity |

| 2850–2960 | C-H (stretch) | Medium-Strong |

| 1400–1470 | C-H (bend) | Medium |

| 1100–1350 | C-F (stretch) | Very Strong |

| 500–600 | C-I (stretch) | Medium-Weak |

Applications in Research and Drug Development

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is primarily used as an intermediate in organic synthesis.[] Its utility in drug development stems from its ability to introduce the C₃F₇CH₂CH₂- group into a target molecule. This "fluorous tail" can significantly alter the parent molecule's properties, a technique often employed to:

-

Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can prolong the in-vivo half-life of a drug.

-

Increase Lipophilicity: The fluorinated segment can increase the molecule's solubility in lipids, potentially improving its ability to cross cell membranes.[3]

-

Modulate Binding Interactions: Fluorine atoms can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site, leading to improved potency and selectivity.

The terminal iodide is a versatile functional group that can be readily converted into other groups or used directly in cross-coupling reactions to attach the fluorinated chain to an aromatic or heterocyclic core, which are common scaffolds in medicinal chemistry.

Safety and Handling

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is classified as a hazardous substance.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated area, such as a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

-

Wikipedia. (n.d.). Fluorotelomer. Retrieved from [Link]

-

Améduri, B., et al. (2002). Synthesis of fluorinated telomers. Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. New Journal of Chemistry, 26(12). Available from: [Link]

-

Ameduri, B., et al. (1999). Synthesis of fluorinated telomers. Part 61. Telomerization of hexafluoropropene with a,w-diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 93(2), 143-152. Available from: [Link]

-

Ameduri, B., & Boutevin, B. (2005). Use of Original Fluorinated Telomers in the Synthesis of Hybrid Silicones. Silicones in Polymer Science. Available from: [Link]

-

Améduri, B., et al. (2002). Radical telomerizations of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2-dichloroethylene with methanol, leading to chlorofluoroalcohols, are presented. R Discovery. Retrieved from [Link]

-

David, G., et al. (2020). Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Molecules, 25(21), 5099. Available from: [Link]

-

Oakwood Chemical. (n.d.). 1, 1, 1, 2, 2, 3, 3-Heptafluoro-5-iodopentane, min 94% (GC), 1 gram. Retrieved from [Link]

-

Kaiho, T. (2017). Innovative industrial technology starts with iodine. In Iodine Made Simple. Taylor & Francis. Available from: [Link]

-

LookChem. (n.d.). 1,1,1,2,2,3,3-heptafluoro-5-iodopentane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Iodopentane. PubChem Compound Database. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Cain, J. C. (2008). Chemical Characterization and Thermal Stressing Studies of Perfluorohexane Fluids for Space-Based Applications. NASA Technical Reports Server. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane technical, = 94 GC 1513-88-8 [sigmaaldrich.com]

- 6. Fluorotelomer - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane spectral data (NMR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Abstract

This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 1,1,1,2,2,3,3-heptafluoro-5-iodopentane (CAS: 1513-88-8; Molecular Formula: C₅H₄F₇I).[1][2] As a fluorinated alkyl iodide, this compound presents unique spectral features that are critical for its identification and characterization in research and development, particularly in the synthesis of pharmaceuticals and advanced materials.[] This document, intended for researchers and drug development professionals, details the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, and outlines the primary fragmentation pathways observable via electron ionization mass spectrometry (EI-MS). The causality behind these spectral characteristics is explained through fundamental principles of spectroscopy, supported by detailed experimental protocols and data interpretation strategies.

Molecular Structure and Spectroscopic Implications

The structure of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane dictates its spectral behavior. The molecule combines a heavily fluorinated propyl group with an ethyl iodide moiety. This creates distinct electronic environments that are readily probed by NMR and MS techniques.

The carbon chain is numbered starting from the ethyl iodide end to provide a consistent frame of reference for spectral assignments.

Sources

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane safety and handling

An In-Depth Technical Guide to the Safe Handling of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Introduction

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS No. 1513-88-8) is a fluorinated organic compound increasingly utilized by researchers in drug development and chemical synthesis.[][2] Its unique structure, combining a heptafluorinated alkyl chain with a terminal iodine atom, makes it a valuable building block for introducing fluorinated moieties into complex molecules.[] However, the presence of both fluorine and iodine necessitates a rigorous and informed approach to its handling, storage, and disposal.

This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety protocols for 1,1,1,2,2,3,3-heptafluoro-5-iodopentane. It moves beyond simple procedural lists to explain the causality behind each recommendation, empowering scientists to build a self-validating culture of safety in their work.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards.[3] 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary safety precautions.

GHS Hazard Classification [4][5]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity – Single Exposure (Category 3): H335 - May cause respiratory irritation.

-

Signal Word: Warning

The primary risks are irritant effects upon direct contact with the skin and eyes, and upon inhalation of its vapors.[4] The causality is clear: exposure to the liquid or its vapor can lead to inflammation and discomfort of the respiratory system, skin, and eyes. Therefore, all handling procedures must be designed to prevent these routes of exposure.

Physical and Chemical Properties

Understanding the physical properties of a substance is critical for assessing risks such as vapor inhalation and flammability. For instance, the compound's vapor pressure indicates a tendency to become airborne, directly informing the need for robust ventilation.

| Property | Value | Source |

| CAS Number | 1513-88-8 | [2][5] |

| Molecular Formula | C₅H₄F₇I | [2][5] |

| Molecular Weight | 323.98 g/mol | [2][5] |

| Appearance | Liquid | [6] |

| Boiling Point | 80 °C | [6] |

| Density | 1.926 g/cm³ | [6] |

| Vapor Pressure | 12.4 mmHg at 25°C | [6] |

| Flash Point | 47 °C | [6] |

| Storage Class | 10 - Combustible liquids | [5] |

A significant point of concern is the general lack of comprehensive toxicological and ecological data in publicly available safety data sheets.[4] This data gap requires researchers to adopt a conservative approach, treating the substance with the caution afforded to compounds with unknown long-term effects.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures for risk reduction.[3] This hierarchy dictates that engineering controls are superior to personal protective equipment.

Engineering Controls: The Primary Barrier

The most critical engineering control for handling this compound is a properly functioning chemical fume hood.[3] Given its potential to cause respiratory irritation (H335) and its notable vapor pressure, all manipulations of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane must be performed within a hood to prevent the inhalation of vapors.[4][6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against accidental splashes and contact.[7] The choice of PPE should be deliberate and based on the specific hazards identified.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[4] Given the classification as a serious eye irritant, standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing.[7]

-

Skin Protection: A flame-resistant lab coat and appropriate gloves are required.[4][7] No single glove material is impervious to all chemicals; therefore, it is crucial to consult the glove manufacturer's compatibility charts for halogenated compounds. Double-gloving can provide an additional layer of protection.[7]

-

Respiratory Protection: When engineering controls are not sufficient, a respirator with a suitable filter (e.g., type ABEK as per EN14387) may be necessary.[5]

Caption: PPE selection is directly dictated by the compound's GHS hazard codes.

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is crucial for minimizing risk.

Safe Handling Protocol

-

Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest safety shower and eyewash station.

-

PPE: Don appropriate PPE, including chemical splash goggles, a lab coat, and chemically compatible gloves.[4]

-

Dispensing: Conduct all transfers and weighing of the liquid within the fume hood to contain vapors.[4]

-

Post-Handling: After use, ensure the container is tightly sealed.[4]

-

Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after completing the task and removing gloves.[4]

Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing accidents.

-

Store containers in a cool, dry, and well-ventilated area.[4][8]

-

Keep the container tightly closed to prevent the escape of vapors.[4][8]

-

The substance should be stored in a locked cabinet or area to restrict access.[4][6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[8][9]

The rationale for these conditions is to prevent vapor accumulation, which could pose an inhalation hazard, and to avoid reactions with incompatible substances.

Section 4: Emergency Protocols

A self-validating safety system includes clear, actionable protocols for emergency situations.

Caption: A systematic workflow for responding to any laboratory emergency.

Accidental Release Measures (Spill Response)

For a small laboratory spill:

-

Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is drawing properly.[7]

-

Protect: Wear appropriate PPE, including respiratory protection if necessary.[4][8]

-

Contain: Cover the spill with a compatible absorbent material (e.g., universal sorbent). Do not use materials like vermiculite or sand that could react.[7][10]

-

Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste.[8]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[4]

First Aid and Exposure Response

Immediate and correct first aid is critical.[11]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist or worsen.[4][12]

-

Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[12]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[11][13] Seek immediate medical attention.[12]

Section 5: Waste Disposal

As a halogenated organic compound, 1,1,1,2,2,3,3-heptafluoro-5-iodopentane and any materials contaminated with it must be disposed of as hazardous chemical waste.[4][7]

-

Liquid Waste: Collect unused or waste material in a designated, sealed, and properly labeled container.

-

Solid Waste: All contaminated items (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed container labeled as hazardous waste.[7]

-

Consultation: Always follow the specific disposal guidelines provided by your institution's Environmental Health and Safety (EHS) office.[7]

Conclusion

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a valuable tool for chemical innovation, but its safe use is non-negotiable. The potential for skin, eye, and respiratory irritation demands a handling strategy centered on containment and prevention of contact. By understanding the reasons behind safety protocols—from the mandatory use of a fume hood to the specific steps in an emergency—researchers can not only protect themselves and their colleagues but also foster a robust and proactive culture of safety.

References

- 2. calpaclab.com [calpaclab.com]

- 3. thesafetygeek.com [thesafetygeek.com]

- 4. echemi.com [echemi.com]

- 5. 七氟-5-碘戊烷 technical, ≥94% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. trdsf.com [trdsf.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure and Utility of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

This guide provides a comprehensive technical overview of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane, a fluorinated organic compound of significant interest in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and reactivity, with a focus on its application as a versatile building block.

Molecular Structure and Physicochemical Properties

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS Number: 1513-88-8) is a partially fluorinated linear pentane derivative.[1][][3] Its structure is characterized by a C5 carbon chain where one terminus is a highly fluorinated heptafluoropropyl group (CF₃CF₂CF₂-) and the other is an iodoethyl group (-CH₂CH₂I). This unique arrangement of a lipophilic, electron-withdrawing fluoroalkyl chain and a reactive carbon-iodine bond imparts a distinct set of properties that are highly valuable in chemical synthesis.

The presence of seven fluorine atoms significantly influences the molecule's electronic properties, rendering the adjacent methylene groups electron-deficient. The carbon-iodine bond is relatively weak and susceptible to both radical and nucleophilic reactions, making it a key handle for molecular elaboration.

Table 1: Physicochemical Properties of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

| Property | Value | Reference(s) |

| CAS Number | 1513-88-8 | [1][][3] |

| Molecular Formula | C₅H₄F₇I | [1][] |

| Molecular Weight | 323.98 g/mol | [1][] |

| Appearance | Liquid | [4] |

| Boiling Point | 80 °C | [4][5] |

| Density | 1.926 g/cm³ | [4] |

| Refractive Index | 1.382 | [4] |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)CCI | |

| InChI | 1S/C5H4F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H2 | |

| InChI Key | TZNRRNKRZXHADL-UHFFFAOYSA-N |

Spectroscopic Analysis: Elucidating the Structure

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct multiplets corresponding to the two methylene (-CH₂-) groups.

-

-CH₂I group: The protons on the carbon adjacent to the iodine atom are expected to appear as a triplet downfield, due to the deshielding effect of the electronegative iodine.

-

-CF₂CH₂- group: The protons on the carbon adjacent to the difluoromethylene group will also appear as a triplet, but further upfield compared to the -CH₂I protons. The coupling to the adjacent fluorine atoms will likely result in a triplet of triplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the five carbon atoms in the pentane chain. The chemical shifts will be significantly influenced by the attached fluorine and iodine atoms. The carbons in the fluorinated portion of the molecule will exhibit complex splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][6] The spectrum of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is predicted to show three distinct signals corresponding to the three different fluorine environments:

-

-CF₃ group: A triplet, due to coupling with the adjacent -CF₂- group.

-

-CF₂- (internal): A multiplet, due to coupling with both the -CF₃ and the other -CF₂- group.

-

-CF₂- (adjacent to CH₂): A triplet, due to coupling with the internal -CF₂- group.

The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.[6]

Synthesis Methodology

The synthesis of perfluoroalkyl iodides like 1,1,1,2,2,3,3-heptafluoro-5-iodopentane typically involves the transformation of a corresponding alcohol. A common and scalable method utilizes red phosphorus and iodine to convert a 3-(perfluoroalkyl)propanol to the desired iodide.[7] This method is advantageous as it avoids the use of more expensive or hazardous reagents.

General Synthetic Protocol

The following is a generalized protocol based on the synthesis of similar fluorous iodides.[7]

Step 1: Reaction Setup

-

To a dry, inert-atmosphere flask equipped with a reflux condenser and a dropping funnel, add 3-(heptafluoropropyl)propan-1-ol and red phosphorus.

-

Gently heat the mixture with stirring.

Step 2: Addition of Iodine

-

Slowly add iodine crystals to the reaction mixture. The addition is often exothermic and should be controlled to maintain a steady reaction temperature.

-

After the addition is complete, continue heating the mixture to drive the reaction to completion.

Step 3: Workup and Purification

-

Cool the reaction mixture and partition it between an organic solvent (e.g., diethyl ether) and water.

-

Wash the organic layer with an aqueous solution of sodium bisulfite to remove any unreacted iodine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Caption: Generalized workflow for the synthesis of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Reactivity and Applications in Drug Development

The utility of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane in synthetic chemistry stems from the reactivity of the carbon-iodine bond. This bond can be cleaved homolytically to generate a perfluoroalkyl radical, which can then participate in a variety of carbon-carbon bond-forming reactions.[8][9][10]

Radical Reactions

Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals under photolytic or radical initiator conditions.[8] These radicals can add to unsaturated systems such as alkenes and alkynes, providing a straightforward method for the introduction of fluorinated chains into organic molecules.[9] Such reactions are highly valuable in the synthesis of fluorinated analogues of existing drugs to improve their metabolic stability and pharmacokinetic properties.

Perfluoroalkylation of Aromatic and Heteroaromatic Systems

The introduction of a perfluoroalkyl group onto an aromatic or heteroaromatic ring is a common strategy in medicinal chemistry. 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane can be used as a source of the heptafluoropentyl radical for the direct perfluoroalkylation of arenes.[9]

Role as a Building Block in Drug Discovery

The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane serves as a valuable building block for introducing the heptafluoropentyl group into potential drug candidates. It has been listed as a building block for protein degraders, suggesting its use in the synthesis of linkers or ligands for these novel therapeutic agents.[11]

Caption: Key reactivity pathways and applications of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.

Safety and Handling

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[] All manipulations should be performed in a well-ventilated fume hood.[4]

Conclusion

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a valuable and versatile fluorinated building block for organic synthesis. Its unique structural features, particularly the presence of a reactive carbon-iodine bond and a lipophilic heptafluoroalkyl chain, make it an attractive reagent for the introduction of fluorine into complex molecules. Its utility in radical reactions and as a precursor for fluorinated motifs in drug discovery underscores its importance for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its structure, reactivity, and handling is crucial for its effective and safe application in the laboratory.

References

-

Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). RSC Publishing.

-

Syntheses with perfluoroalkyl iodides. A review. ResearchGate.

-

Polar Effects in Free-Radical Reactions. The Paradox of Reduction of Alkyl Iodides and Reductive Alkylation of Alkenes by Strong. American Chemical Society.

-

Iodine(III) Reagents in Radical Chemistry. PMC - NIH.

-

Iodine(III) Reagents in Radical Chemistry. PubMed.

-

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane. Sigma-Aldrich.

-

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane. Sigma-Aldrich.

-

1,1,1,2,2,3,3-heptafluoro-5-iodopentane. Echemi.

-

CAS 1513-88-8 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane. BOC Sciences.

-

1,1,1,2,2,3,3-heptafluoro-5-iodopentane. Synova Tianjin Chemical Technology Co., Ltd.

-

1, 1, 1, 2, 2, 3, 3-Heptafluoro-5-iodopentane, min 94% (GC), 1 gram. Stellux.

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

-

19F NMR Reference Standards. University of Wisconsin-Madison.

-

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | MFCD00155834 | C5H4F7I. Key Organics.

-

Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Publications.

-

19F NMR Chemical Shift Table. Alfa Chemistry.

-

19Flourine NMR. University of Ottawa.

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.

-

Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes.

-

1,1,1,2,3,3,3-Heptafluoropropane. PubChem - NIH.

-

A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. PMC - NIH.

-

Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv.

-

1,1,1,2,2,3,3-HEPTAFLUORO-5-IODOPENTANE CAS. ChemicalBook.

-

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane. Sigma-Aldrich.

-

Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed.

-

Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. PubMed.

Sources

- 1. 1,1,2,2,3,3,4-HEPTAFLUOROCYCLOPENTANE(15290-77-4) 13C NMR spectrum [chemicalbook.com]

- 3. 1,1,1,2,2,3,3-HEPTAFLUORO-5-IODOPENTANE, CasNo.1513-88-8 Synova( Tianjin ) Chemical Technology Co,.Ltd(expird) China (Mainland) [xinnuo1.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. azom.com [azom.com]

- 7. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]

- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. calpaclab.com [calpaclab.com]

A Technical Guide to the Solubility of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of the solubility characteristics of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS No. 1513-88-8). Beyond presenting known physicochemical data, this guide details the experimental framework for determining its solubility, empowering researchers to generate reliable data for applications in synthesis, formulation, and materials science.

Compound Overview and Significance

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a halogenated alkane characterized by a highly fluorinated carbon chain and a terminal iodine atom. This unique structure imparts properties that make it a valuable intermediate and building block in specialized chemical applications.[] Its molecular formula is C₅H₄F₇I.[][2][3] Understanding its solubility is a critical first step for its effective use, governing the choice of reaction media, purification techniques, and formulation strategies.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1513-88-8 | [][2][3] |

| Molecular Weight | 323.98 g/mol | [][2][3] |

| Appearance | Liquid | [2] |

| Density | 1.926 g/cm³ | [2] |

| Boiling Point | 80 °C | [2] |

| Refractive Index | 1.382 | [2] |

| Vapor Pressure | 12.4 mmHg at 25°C | [2] |

| XLogP3 | 3.64440 | [2] |

Solubility Profile: Theoretical and Practical Considerations

A fundamental principle in chemistry is that "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4]

Qualitative Assessment: The structure of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, with its extensive fluorination, results in a highly non-polar and lipophilic molecule. The calculated XLogP3 value of 3.64 is a strong indicator of its preference for non-polar environments and consequently, its poor solubility in polar solvents like water.[2] Conversely, it is expected to be miscible with other halogenated compounds and a range of non-polar organic solvents.

Quantitative Data: For specialized research chemicals like this, exhaustive quantitative solubility data across a wide range of solvents is often not publicly cataloged in resources like the IUPAC-NIST Solubility Data Series.[5] Therefore, experimental determination is frequently required to establish precise solubility limits for a specific application. The following section provides a robust, field-proven methodology for this purpose.

Experimental Protocol for Solubility Determination

The most reliable and widely adopted method for determining the solubility of a compound is the isothermal shake-flask method.[6][7] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent. The key to this protocol's trustworthiness is ensuring that the system has truly reached equilibrium.[8]

Workflow for Isothermal Equilibrium Solubility Determination

The following diagram outlines the critical steps in the experimental workflow.

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

Detailed Step-by-Step Methodology

Materials:

-

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (solute)

-

Selected solvents of interest (e.g., water, ethanol, acetone, hexane, toluene)

-

Scintillation vials or other sealable glass containers with inert caps

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional, for enhancing phase separation)

-

Filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

Analytical instrument (Gas Chromatograph with an appropriate detector, e.g., FID or MS)

-

Volumetric flasks for standard preparation

Protocol:

-

Preparation of Standards: Prepare a series of calibration standards by accurately weighing and dissolving 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane in a miscible solvent to generate a calibration curve on the analytical instrument.

-

Solvent Dispensing: To a series of labeled vials, add a precise volume (e.g., 5.0 mL) of the test solvent.

-

Solute Addition: Add an excess amount of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane to each vial. "Excess" is critical and is confirmed by the visible presence of undissolved solute after equilibration.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[7]

-

Phase Separation: Stop the agitation and allow the vials to rest at the constant temperature, permitting the undissolved solute to settle or separate. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent layer). To avoid contamination from undissolved solute, it is best practice to filter the sample through a chemically inert syringe filter (e.g., PTFE).

-

Analysis: Dilute the sampled aliquot with a suitable solvent to bring it within the range of the calibration curve. Analyze the sample using the pre-calibrated analytical method (e.g., GC) to determine the concentration.

-

Validation of Equilibrium: To ensure the system has reached true equilibrium, repeat steps 6 and 7 at subsequent time points (e.g., 36 hours and 48 hours). The solubility value should be consistent across these time points.[8] If the concentration increases with time, the system has not yet reached equilibrium.

Safety, Handling, and Storage

As a halogenated compound, 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane requires careful handling to minimize exposure.

-

Hazard Identification: This chemical is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[9] All handling should be performed inside a certified chemical fume hood to ensure adequate ventilation.[2]

-

Handling Procedures: Wash hands thoroughly after handling.[2][9] Avoid breathing vapors or mist.[2] In case of a spill, absorb the liquid with an inert material such as sand, dry lime, or soda ash and place it in a sealed container for chemical waste disposal.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]

By adhering to this rigorous experimental protocol and safety guidelines, researchers can confidently determine the solubility of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, enabling its effective and safe application in pioneering research and development.

References

-

Testing the Solubility of Common Liquid Solvents. Education.com. Available at: [Link]

-

The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

-

solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

-

Iodine Safety Data Sheet. Durham Tech. Available at: [Link]

-

1, 1, 1, 2, 2, 3, 3-Heptafluoro-5-iodopentane, min 94% (GC), 1 gram. Innovating Science. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

SDS- Iodine Solution - Safety Data Sheet. Westminster University. Available at: [Link]

-

SAFETY DATA SHEET “cutting edge science for the classroom”. Innovating Science by Aldon Corporation. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. IUPAC. Available at: [Link]

Sources

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. education.com [education.com]

- 5. iupac.org [iupac.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. durhamtech.edu [durhamtech.edu]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

commercial availability of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

An In-depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane for Advanced Research and Development

Introduction: A Versatile Building Block for Fluoro-modification

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorinated motifs can profoundly alter a compound's metabolic stability, lipophilicity, binding affinity, and other key pharmacological parameters. Within the arsenal of fluorinated building blocks, 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS No. 1513-88-8) has emerged as a critical reagent for introducing the 1H,1H,2H,2H-perfluoropentyl moiety.[1] Its utility is primarily anchored in the reactivity of its carbon-iodine bond, which serves as a gateway for generating perfluoroalkyl radicals, making it invaluable for researchers in drug discovery and polymer science.[2]

This guide provides a comprehensive technical overview of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, covering its commercial availability, physicochemical properties, safety protocols, synthesis logic, and core applications, with a focus on its utility for scientists and drug development professionals.

Compound Profile & Physicochemical Properties